BAY-204 Exhibits Superior Biochemical Potency for CSNK1α vs. CK1δ/ε and Earlier-Generation Inhibitors
BAY-204 demonstrates substantially greater biochemical potency for CSNK1α compared to the widely used CK1 inhibitors IC261 and D4476. Under physiologically relevant ATP concentrations (1 mM), BAY-204 maintains an IC50 of 12 nM , whereas IC261 requires 16,000 nM to inhibit CK1α1 , and D4476 inhibits CK1δ with an IC50 of 300 nM (CK1α potency not reported but typically less selective) . This represents an approximately 1,333-fold improvement in potency for BAY-204 versus IC261 at high ATP concentration. Additionally, BAY-204 shows 2-fold higher potency than its close structural analog BAY-888 at both low (2 nM vs. 4 nM at 10 μM ATP) and high (12 nM vs. 63 nM at 1 mM ATP) ATP levels .
| Evidence Dimension | CSNK1α biochemical potency (IC50 at 1 mM ATP) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | IC261: 16,000 nM (for CK1α1); D4476: 300 nM (for CK1δ); BAY-888: 63 nM |
| Quantified Difference | 1,333-fold more potent than IC261; 25-fold more potent than D4476 (CK1δ); 5.25-fold more potent than BAY-888 |
| Conditions | CSNK1A1 kinase assay, 1 mM ATP |
Why This Matters
Higher potency at cellular ATP levels translates to lower required concentrations for target engagement, reducing off-target effects and enabling more robust target validation studies.
